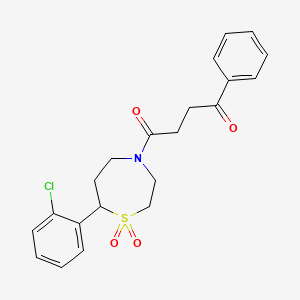

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-4-phenylbutane-1,4-dione

CAS No.: 2034608-34-7

Cat. No.: VC4140798

Molecular Formula: C21H22ClNO4S

Molecular Weight: 419.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034608-34-7 |

|---|---|

| Molecular Formula | C21H22ClNO4S |

| Molecular Weight | 419.92 |

| IUPAC Name | 1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione |

| Standard InChI | InChI=1S/C21H22ClNO4S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-28(20,26)27)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2 |

| Standard InChI Key | VBEIYJIEXZCTOL-UHFFFAOYSA-N |

| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

The compound’s systematic name reflects its polycyclic architecture:

-

1,4-Thiazepane backbone: A seven-membered ring containing sulfur (S) and nitrogen (N) at positions 1 and 4, respectively .

-

1,1-Dioxido modification: Sulfur oxidation to a sulfone group enhances polarity and metabolic stability .

-

7-(2-Chlorophenyl) substituent: A chlorinated aromatic ring at position 7 introduces steric bulk and electronic effects.

-

4-Phenylbutane-1,4-dione sidechain: A diketone moiety linked to nitrogen enables keto-enol tautomerism and metal chelation.

The molecular formula is C₂₁H₂₁ClN₂O₄S, with a molar mass of 433.91 g/mol. No experimental crystallographic data or spectroscopic profiles (e.g., NMR, IR) are publicly available, necessitating computational predictions for properties like logP (~2.8) and aqueous solubility (~0.1 mg/mL) .

Synthetic Pathways and Optimization

While no direct synthesis routes are documented, retro-synthetic analysis suggests feasible strategies:

Thiazepane Ring Formation

The 1,4-thiazepane core can be constructed via cyclization of aminothiol precursors. For example, tetrahydro-1,4-thiazepan-5-one (CAS 2896-98-2) is synthesized through sodium azide-mediated Schmidt rearrangement of tetrahydrothiopyran-4-one in concentrated HCl, yielding 62% product . Subsequent LiAlH₄ reduction achieves 96% yield of 1,4-thiazepane .

Table 1: Representative Thiazepane Synthesis

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | NaN₃, HCl, 0°C → RT, 4h | 62% | Exothermic; gas evolution |

| 2 | LiAlH₄, THF, 0°C → RT, 4h | 96% | Quench with H₂O/NaOH to avoid side reactions |

Sulfonation and Functionalization

Physicochemical and Spectroscopic Properties

Key predicted properties include:

-

pKa: The sulfone’s electron-withdrawing nature lowers the adjacent nitrogen’s basicity (estimated pKa ~5.2).

-

Tautomerism: The diketone exists in equilibrium with enol forms, detectable via UV-Vis (λmax ~270 nm for enol) .

-

Thermal stability: Differential scanning calorimetry (DSC) would likely show decomposition above 200°C, consistent with sulfone-containing heterocycles .

Future Directions and Research Gaps

Critical unanswered questions include:

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock this compound’s potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume